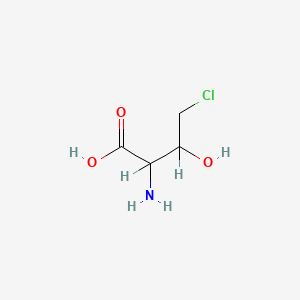

4-Chlorothreonine

Description

Properties

CAS No. |

132958-66-8 |

|---|---|

Molecular Formula |

C4H8ClNO3 |

Molecular Weight |

153.56 g/mol |

IUPAC Name |

(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1 |

InChI Key |

CETUIFTXYGHITB-STHAYSLISA-N |

SMILES |

C(C(C(C(=O)O)N)O)Cl |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)O)N)O)Cl |

Canonical SMILES |

C(C(C(C(=O)O)N)O)Cl |

Synonyms |

4-Chlorothreonine |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-L-Threonine: Biosynthetic Logic, Enzymatic Halogenation, and Antimetabolite Mechanisms

[1]

Executive Summary

4-Chloro-L-threonine (4-Cl-Thr) represents a distinct class of halogenated non-proteinogenic amino acids.[1] Unlike its fluorinated counterpart (4-fluoro-L-threonine), which is a free-standing secondary metabolite in Streptomyces cattleya, 4-Cl-Thr is predominantly generated as a transient, covalently tethered intermediate in non-ribosomal peptide synthesis (NRPS).[1]

This technical guide dissects the biological role of 4-Cl-Thr through three lenses:

-

Biosynthetic Enzymology: The iron-dependent radical mechanism of SyrB2 , the enzyme responsible for its formation.

-

Pharmacology: Its potent activity as a "suicide substrate" for serine hydroxymethyltransferase (SHMT).[1]

-

Synthetic Utility: Protocols for its chemoenzymatic generation and isolation.

Biosynthetic Origins: The SyrB1/SyrB2 Complex

The biological generation of 4-Cl-Thr is not a random metabolic event but a tightly controlled reaction within the biosynthesis of Syringomycin E , a phytotoxin produced by Pseudomonas syringae pv. syringae.

The "Carrier Protein" Requirement

A critical distinction in 4-Cl-Thr biology is that the halogenase SyrB2 does not chlorinate free L-threonine.[1] The reaction requires the substrate to be tethered as a thioester to the phosphopantetheine (PPant) arm of the carrier protein SyrB1 .[2][3]

-

SyrB1 (Thiolation Domain): Acts as the scaffold. It is first primed with L-threonine by an adenylation domain.

-

SyrB2 (Halogenase): A non-heme Fe(II)/

-ketoglutarate (

The Halogenation Mechanism

SyrB2 belongs to the Fe(II)/

Reaction Cycle:

-

Cofactor Binding: Fe(II) binds

KG and -

Substrate Triggering: Binding of L-Thr-S-SyrB1 triggers oxygen activation.

-

Radical Formation: An Fe(IV)-oxo (ferryl) intermediate abstracts a hydrogen atom from the threonine

-methyl group. -

Rebound: The chlorine ligand (rather than the hydroxyl) rebounds to the carbon radical, forming the C-Cl bond.

Figure 1: The cryptic chlorination logic of SyrB2. Note that free threonine is not a substrate; the carrier protein SyrB1 is an obligate co-substrate.

Physiological Mechanism & Toxicity: The SHMT Trap

When 4-Cl-Thr is released as a free amino acid (either experimentally or via hydrolysis), it acts as a potent antimetabolite.[1] Its primary target is Serine Hydroxymethyltransferase (SHMT) , a pivotal enzyme in one-carbon metabolism.

Mechanism-Based Inactivation (Suicide Inhibition)

SHMT normally catalyzes the reversible conversion of L-serine to glycine using tetrahydrofolate (THF).[1] 4-Cl-Thr mimics L-threonine (a substrate for SHMT aldol cleavage) but diverts the reaction toward enzyme destruction.

-

Binding: 4-Cl-Thr enters the SHMT active site.

-

Aldol Cleavage: SHMT catalyzes the retro-aldol cleavage of 4-Cl-Thr.

-

Lethal Release: Instead of acetaldehyde (produced from normal threonine), the reaction releases chloroacetaldehyde .

-

Alkylation: Chloroacetaldehyde is a highly reactive electrophile. It alkylates nucleophilic residues (likely Cysteine) within the active site, irreversibly inactivating the enzyme.

Research Insight: This mechanism explains why 4-Cl-Thr is toxic to both bacteria and mammalian cells. It shuts down folate metabolism and DNA synthesis precursors.

Chemoenzymatic Synthesis & Production

For drug discovery applications, relying on NRPS extraction is inefficient.[1] A robust chemoenzymatic route uses L-Threonine Aldolases (LTAs) .[6]

The Aldolase Route

LTAs (e.g., from Pseudomonas putida or E. coli) catalyze the reversible aldol condensation of glycine with aldehydes.

Reaction:

Advantages:

-

Stereocontrol: Specific LTAs can yield high diastereomeric excess (de) for the L-threo or L-erythro forms.

-

Scalability: Avoids the need for expensive cofactor regeneration systems required by P450s or halogenases.

Figure 2: Streamlined chemoenzymatic workflow for the production of 4-Cl-Thr using threonine aldolases.

Experimental Protocols

Protocol A: SyrB2 Halogenation Assay (In Vitro)

Use this protocol to study the mechanism of enzymatic halogenation.

Reagents:

-

Buffer: 50 mM HEPES, pH 7.5.

-

Enzymes: Purified Apo-SyrB1 (100

M), Sfp (Phosphopantetheinyl transferase), SyrB2 (10 -

Cofactors: Fe(II) (

), -

Substrate: L-[U-

C]Threonine.

Workflow:

-

Priming SyrB1: Incubate Apo-SyrB1 with Sfp, Coenzyme A, and MgATP to install the PPant arm.[1] Then add L-[

C]Thr and the adenylation domain (SyrC or equivalent) to load the amino acid.-

Validation: Verify loading by TCA precipitation and scintillation counting.

-

-

Halogenation Reaction:

-

Mix Holo-Thr-SyrB1 with SyrB2 in HEPES buffer.

-

Add Fe(II) and incubate anaerobically for 5 min.

-

Initiate reaction by adding

KG and exposing to -

Incubate at 25°C for 20 minutes.

-

-

Analysis:

-

Hydrolyze the thioester (0.1 M KOH, 10 min).

-

Analyze released amino acids via HPLC (C18 column) or TLC.

-

Success Criteria: Appearance of a peak corresponding to authentic 4-Cl-Thr standard; consumption of

KG.

-

Protocol B: SHMT Inactivation Assay

Use this protocol to assess the toxicity/potency of 4-Cl-Thr variants.[1]

Workflow:

-

Baseline Activity: Monitor SHMT activity spectrophotometrically by coupling the production of glycine to Methylene-THF dehydrogenase (

, 340 nm). -

Inactivation: Incubate SHMT (1

M) with 4-Cl-Thr (10–500 -

Time-Points: Remove aliquots at 0, 1, 2, 5, and 10 minutes. Dilute 100-fold into the assay mixture containing L-Serine and THF.

-

Data Processing: Plot ln(Residual Activity) vs. Time. The slope determines

.[1]-

Note: Inactivation should be pseudo-first-order and protected by the addition of glycine (competitive substrate).

-

References

-

Vaillancourt, F. H., Yin, J., & Walsh, C. T. (2005). SyrB2 in syringomycin E biosynthesis is a nonheme FeII alpha-ketoglutarate- and O2-dependent halogenase.[1][5] Proceedings of the National Academy of Sciences, 102(29), 10111–10116. Link

-

Blasco, P., et al. (2005). Substrate Triggering and Remarkable Stability of the C-H Bond-Cleaving Chloroferryl Intermediate in the Aliphatic Halogenase, SyrB2. Nature, 435, 1191. Link

-

Schirch, V., et al. (1995). 4-Chlorothreonine is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase.[7] Journal of Biological Chemistry, 270. Link

-

Friebel, A., et al. (2024). An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine (Relevant methodology for halo-threonine synthesis).[1] Chem Catalysis, 4(11).[6] Link

-

PubChem. 4-chloro-L-threonine Compound Summary. National Library of Medicine. Link

Sources

- 1. 4-chloro-L-threonine | C4H8ClNO3 | CID 5460796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substrate-Triggered Formation and Remarkable Stability of the C-H-Cleaving Chloroferryl Intermediate in the Aliphatic Halogenase, SyrB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matthewslab.org [matthewslab.org]

- 4. pnas.org [pnas.org]

- 5. SyrB2 in syringomycin E biosynthesis is a nonheme FeII α-ketoglutarate- and O2-dependent halogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. This compound is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Occurrence and Biosynthesis of Chlorinated Threonine Derivatives

Executive Summary

Chlorinated amino acids represent a specialized class of non-proteinogenic building blocks that confer potent bioactivity to natural products. Among these, 4-chloro-L-threonine (4-Cl-Thr) is the most significant threonine derivative found in bacteria. Primarily isolated from the lipodepsipeptide phytotoxin Syringomycin E (produced by Pseudomonas syringae), this moiety is critical for the compound's antifungal and pore-forming capabilities.[1]

For drug development professionals, the significance of 4-Cl-Thr extends beyond its natural occurrence. The enzymatic machinery responsible for its formation—specifically the non-heme iron halogenase SyrB2 —has become a paradigm for "cryptic halogenation." This guide details the biochemical mechanisms, isolation protocols, and analytical workflows necessary to study and utilize these chlorinated derivatives in biocatalysis and synthetic biology.

The Biochemistry of C-H Halogenation

The chlorination of threonine in bacteria does not occur on the free amino acid but rather on a carrier-bound substrate. This process is governed by a two-enzyme system that represents a distinct evolutionary departure from standard oxidative mechanisms.

The SyrB1/SyrB2 Complex

In Pseudomonas syringae, the chlorination event is catalyzed by SyrB2 , a mononuclear non-heme iron(II) enzyme dependent on

-

SyrB1 (The Tether): Acts as a standalone thiolation domain. It activates L-threonine via adenylation and loads it onto its Ppant arm.

-

SyrB2 (The Halogenase): Binds the SyrB1-tethered threonine.[3][5][6] It utilizes

and

The Radical Rebound Mechanism

The mechanism of SyrB2 is a variation of the classic hydroxylase pathway. In standard hydroxylases, the Fe(IV)-oxo species abstracts a hydrogen atom from the substrate, and a hydroxyl radical "rebounds" to the carbon.

In SyrB2, the coordination sphere of the iron center is altered.[5][7] A chloride ion (

Visualization: The SyrB1-SyrB2 Pathway

The following diagram illustrates the obligate protein-protein interaction required for this transformation.

Caption: The biosynthetic flow of threonine chlorination. Note that the substrate remains covalently bound to SyrB1 during the halogenation event catalyzed by SyrB2.[5]

Structural Diversity and Natural Sources

While Pseudomonas provides the canonical example, chlorinated threonines appear in various bacterial contexts. The distinction between "Carrier-Bound" and "Free" biosynthesis is vital for isolation strategies.

Carrier-Bound (Peptide Incorporated)

-

Residue: 4-chloro-L-threonine at position 9.

-

Function: The chlorine atom reduces the pKa of the adjacent hydroxyl group (or alters lipophilicity), facilitating the peptide's insertion into fungal membranes to form pores.

Free Amino Acid Biosynthesis

-

Gene Cluster: thr1-thr4

-

Mechanism: This pathway is unique because it releases free 4-chloro-L-threonine . It utilizes a standalone adenylation domain (Thr1), a carrier protein (Thr2), a halogenase (Thr3), and a thioesterase (Thr4) that hydrolyzes the thioester bond to release the free chlorinated amino acid.[10][11]

Data Comparison: Threonine vs. 4-Chlorothreonine

The introduction of a halogen atom significantly alters the physicochemical profile of the amino acid.

| Property | L-Threonine | 4-Chloro-L-Threonine | Impact on Bioactivity |

| Molecular Weight | 119.12 g/mol | 153.56 g/mol | Increased steric bulk |

| Side Chain pKa | ~13 (OH) | Lowered (Inductive effect) | Enhanced H-bond donation |

| Lipophilicity | Hydrophilic | Increased Lipophilicity | Better membrane penetration |

| Metabolic Stability | Labile | Resistant to oxidation | Prolonged half-life in vivo |

Analytical Workflows: Detection and Verification

Isolating chlorinated amino acids requires preventing the loss of the labile chlorine atom during hydrolysis. Standard acid hydrolysis (6M HCl, 110°C) often results in dehydrohalogenation.

Recommended Workflow: LC-MS/MS with Derivatization

To detect 4-Cl-Thr in complex fermentation broths, derivatization is recommended to stabilize the molecule and improve retention on C18 columns.

-

Sample Prep: Centrifuge culture broth (10,000 x g, 10 min).

-

Derivatization: Use Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride . These react with the secondary amine, increasing hydrophobicity.

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

-

MS Detection: Operate in Negative Ion Mode (ESI-). Look for the characteristic chlorine isotope pattern (

ratio of 3:1).

NMR Verification

For purified peptides (e.g., Syringomycin E), NMR is the gold standard.

- C NMR: The C4 carbon (chlorinated methyl) shifts significantly downfield compared to the methyl of unsubstituted threonine.

- H NMR: The methyl doublet of threonine collapses or shifts due to the electron-withdrawing chlorine.

Experimental Protocol: In Vitro Reconstitution of SyrB2

This protocol describes how to validate halogenase activity using purified enzymes. This is a self-validating system: if the carrier protein (SyrB1) is omitted, no product is formed, confirming the tethering requirement.

Reagents Required[1][10][13][14]

-

Enzymes: Purified Apo-SyrB1, SyrB2 (expressed in E. coli BL21).

-

Cofactors: Fe(NH

) -

Substrates: L-[

C]Threonine, Coenzyme A, ATP. -

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

Step-by-Step Methodology

-

Priming the Carrier (SyrB1):

-

Incubate Apo-SyrB1 (

) with Sfp ( -

Reaction: 30 min at 25°C. This installs the phosphopantetheine arm.

-

-

Loading the Substrate:

-

Add L-[

C]Threonine ( -

Reaction: 1 hour at 25°C. SyrB1 auto-adenylates and loads Thr onto the arm.

-

-

Anaerobic Reconstitution (CRITICAL):

-

Move to an anaerobic chamber (

). -

Mix SyrB2 (

) with Fe(II) ( -

Note: Using slightly less iron than enzyme prevents non-specific iron oxidation in solution.

-

-

The Halogenation Reaction:

-

Combine the Loaded SyrB1 (Step 2) with Reconstituted SyrB2 (Step 3).

-

Add NaCl (

) as the chloride source. -

Initiate reaction by exposing to air (oxygen is the co-substrate) or adding oxygenated buffer.

-

Incubate for 15-30 mins.

-

-

Termination and Analysis:

-

Quench with 10% TCA (Trichloroacetic acid).

-

Hydrolyze the thioester (0.1 M KOH, 10 min) to release the amino acid.

-

Analyze via HPLC with radiochemical detection. 4-Cl-Thr elutes earlier than Thr on standard amino acid analysis columns due to pKa changes.

-

Implications for Drug Development

The discovery of SyrB2 and similar halogenases (e.g., in Streptomyces) has opened new avenues for "late-stage functionalization" in medicinal chemistry.

-

Cryptic Halogenation: The ability to install a halogen on an unactivated

carbon (like the methyl group of threonine) is chemically difficult to achieve with regioselectivity using synthetic organic chemistry. SyrB2 variants are now being engineered to accept non-native substrates, allowing for the chlorination of diverse amino acid scaffolds. -

Metabolic Stability: Incorporating 4-Cl-Thr into peptide drugs can block metabolic hot-spots. The chlorine atom prevents hydroxylation or oxidative degradation at that site, increasing the half-life of peptide therapeutics.

-

Membrane Permeability: As seen in Syringomycin E, chlorinated amino acids can enhance the lipophilicity of peptides, improving their ability to cross cell membranes—a major hurdle in peptide drug delivery.

References

-

Vaillancourt, F. H., Yin, J., & Walsh, C. T. (2005).[7] SyrB2 in syringomycin E biosynthesis is a nonheme FeII alpha-ketoglutarate- and O2-dependent halogenase.[3][6][12] Proceedings of the National Academy of Sciences, 102(29), 10111–10116. [Link]

-

Blasiak, L. C., Vaillancourt, F. H., Walsh, C. T., & Drennan, C. L. (2006).[7] Crystal structure of the non-haem iron halogenase SyrB2 in syringomycin biosynthesis. Nature, 440(7082), 368–371. [Link]

-

Kulik, H. J., Blasiak, L. C., Marzari, N., & Drennan, C. L. (2009). First-principles study of non-heme Fe(II) halogenase SyrB2 reactivity.[2] Journal of the American Chemical Society, 131(40), 14426–14433. [Link]

-

Eustáquio, A. S., Pojer, F., Moore, B. S. (2008). Discovery and characterization of a marine bacterial sam-dependent chlorinase generator of the human carcinogen dichloroacetate. Chemical Biology, 15(5), 514-524. (Context on halogenation diversity). [Link]

-

Schultz, T., et al. (2010). Carbon-halogen bond formation in bacteria. Chemical Reviews, 110(6), 3667-3697. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. SyrB2 in syringomycin E biosynthesis is a nonheme FeII α-ketoglutarate- and O2-dependent halogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Why does the enzyme SyrB2 chlorinate, but does not hydroxylate, saturated hydrocarbons? A density functional theory (DFT) study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Substrate-Triggered Formation and Remarkable Stability of the C-H-Cleaving Chloroferryl Intermediate in the Aliphatic Halogenase, SyrB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yinlab.uchicago.edu [yinlab.uchicago.edu]

- 7. pnas.org [pnas.org]

- 8. Pseudomonas syringae Phytotoxins: Mode of Action, Regulation, and Biosynthesis by Peptide and Polyketide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Production and Application of Syringomycin E as an Organic Fungicide S" by Yukie Kawasaki, Claudia Nischwitz et al. [digitalcommons.usu.edu]

- 10. Insight into the structure-function relationship of the nonheme iron halogenases involved in the biosynthesis of this compound --Thr3 from Streptomyces sp. OH-5093 and SyrB2 from Pseudomonas syringae pv. syringae B301DR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SyrB2 in syringomycin E biosynthesis is a nonheme FeII alpha-ketoglutarate- and O2-dependent halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Threonines in Antibiotic Development: A Comparative Technical Analysis

Executive Summary

The incorporation of halogen atoms into amino acid scaffolds represents a pivotal strategy in antibiotic engineering. This guide provides a technical comparison between 4-fluorothreonine (4-FT) and 4-chlorothreonine (4-CT) . While structurally analogous, their pharmacological profiles diverge radically due to the distinct physicochemical properties of the carbon-halogen bond. 4-FT, a natural metabolite of Streptomyces cattleya, acts primarily as a "stealth" antimetabolite, hijacking protein synthesis machinery. In contrast, 4-CT, often found in lipodepsipeptides like Syringomycin E, functions through steric occlusion and potential electrophilic reactivity. This whitepaper dissects these mechanisms, offering actionable protocols for their study and synthesis.

Physicochemical Divergence: The Fluorine-Chlorine Divide

The differential biological activity of 4-FT and 4-CT is rooted in atomic-level physics. Understanding these parameters is the first step in rational drug design.

Comparative Properties Table

| Property | 4-Fluorothreonine (4-FT) | This compound (4-CT) | Impact on Antibiotic Function |

| C-X Bond Length | 1.35 Å | 1.77 Å | F fits in tight binding pockets; Cl causes steric clash. |

| Van der Waals Radius | 1.47 Å (Isostere of O/H) | 1.75 Å (Isostere of Methyl) | F mimics the hydroxyl group; Cl mimics a methyl group. |

| Bond Dissociation Energy | ~485 kJ/mol | ~327 kJ/mol | C-F is metabolically stable; C-Cl is a potential leaving group. |

| Electronegativity (Pauling) | 3.98 | 3.16 | F induces stronger inductive effects, lowering pKa of adjacent amines. |

| Leaving Group Ability | Poor | Good | 4-CT can form reactive aziridines; 4-FT cannot. |

The "Polar Hydrophobicity" Paradox

Fluorine is highly electronegative yet non-polarizable, creating a C-F bond that resists solvation but attracts electron density. This allows 4-FT to mimic the electronic profile of the native threonine hydroxyl group while eliminating its hydrogen bond donor capability. Chlorine, being larger and more polarizable, introduces significant lipophilicity and steric bulk, often altering the conformation of the peptide backbone when incorporated.

Biosynthetic Origins and Production

4-Fluorothreonine: The Fluorinase Pathway

4-FT is produced by Streptomyces cattleya. The key enzyme is fluorinase (5'-fluoro-5'-deoxyadenosine synthase), which catalyzes the unique formation of a C-F bond using inorganic fluoride and S-adenosylmethionine (SAM).

Pathway Logic:

-

Fluorination: SAM + F⁻ → 5'-FDA (Fluorinase).

-

Cleavage: 5'-FDA → 5-FDR (Phosphorylase).

-

Isomerization & Transamination: Conversion to fluoroacetaldehyde.

-

Aldol Condensation: Fluoroacetaldehyde + Glycine → 4-Fluorothreonine (Threonine Transaldolase).

This compound: The Halogenase Route

4-CT is typically biosynthesized via non-heme iron halogenases (e.g., SyrB2 in Syringomycin biosynthesis). Unlike the nucleophilic displacement seen in fluorinase, this involves a radical mechanism targeting an unactivated C-H bond on a threonine residue tethered to a carrier protein.

Pathway Logic:

-

Tethering: Threonine is loaded onto a Peptidyl Carrier Protein (PCP).

-

Radical Chlorination: An Fe(II)/α-ketoglutarate-dependent halogenase abstracts a hydrogen atom from the γ-position.

-

Rebound: The resulting radical recombines with a Cl ligand to form 4-CT.

Visualization: Biosynthetic Logic

Figure 1: Divergent biosynthetic logic. 4-FT utilizes nucleophilic substitution; 4-CT utilizes radical chemistry.

Mechanisms of Action

4-Fluorothreonine: The "Trojan Horse"

Because the C-F bond is isosteric to the C-OH bond and chemically inert, 4-FT is recognized by Threonine-tRNA synthetase (ThrRS).

-

Mechanism: It is charged onto tRNA^Thr and incorporated into nascent polypeptide chains.

-

Consequence: The resulting proteins may misfold because fluorine cannot act as a hydrogen bond donor, destabilizing secondary structures (alpha-helices/beta-sheets) that rely on the threonine hydroxyl group. This is a classic "Lethal Synthesis."

This compound: The Reactive Warhead

4-CT is rarely found as a free amino acid antibiotic but rather as a residue within Cyclic Lipodepsipeptides (e.g., Syringomycin).

-

Mechanism: The chlorine atom increases the lipophilicity of the peptide, facilitating membrane insertion.

-

Reactivity: In synthetic contexts, free 4-CT can undergo intramolecular cyclization to form a reactive aziridine or lactone due to Cl being a good leaving group. This can lead to irreversible alkylation of enzyme active sites, distinct from the passive incorporation of 4-FT.

Experimental Protocols

Protocol: Chemoenzymatic Synthesis of 4-Fluorothreonine

Rationale: Isolation from S. cattleya is low-yield. Chemoenzymatic synthesis using Threonine Transaldolase (ThrAld) is preferred for high purity.

Materials:

-

Recombinant L-Threonine Transaldolase (from E. coli or Pseudomonas).

-

Fluoroacetaldehyde (Caution: Highly Toxic).

-

Glycine.

-

PLP (Pyridoxal-5'-phosphate) cofactor.

Workflow:

-

Buffer Prep: Prepare 50 mM HEPES buffer, pH 7.5, containing 0.1 mM PLP.

-

Substrate Mix: Add Glycine (100 mM) and Fluoroacetaldehyde (50 mM). Note: Use excess glycine to drive equilibrium.

-

Initiation: Add ThrAld enzyme (1 mg/mL final conc).

-

Incubation: Incubate at 30°C with gentle shaking for 12-24 hours.

-

Quenching: Acidify to pH 3.0 with 1M HCl to stop the reaction.

-

Purification:

-

Apply supernatant to a Dowex 50W-X8 cation exchange column (H+ form).

-

Wash with water to remove unreacted aldehyde.

-

Elute amino acids with 2M NH₄OH.

-

Separate 4-FT from Glycine using preparative HPLC (C18 column, water/methanol gradient).

-

Validation:

-

¹⁹F-NMR: Look for a characteristic multiplet around -230 ppm (depending on reference).

-

HRMS: Confirm mass [M+H]⁺ = 138.05 (approx).

Protocol: Cytotoxicity Comparison (MTT Assay)

Rationale: To quantify the difference in potency between the metabolic poison (4-FT) and the potential alkylator (4-CT).

Workflow:

-

Cell Seeding: Seed mammalian cells (e.g., HEK293) or bacteria (E. coli) in 96-well plates.

-

Treatment:

-

Row A: 4-Fluorothreonine (0 - 1000 µM).

-

Row B: this compound (0 - 1000 µM).

-

Row C: Threonine (Control).

-

-

Incubation: 24 hours (Bacteria) or 48 hours (Mammalian) at 37°C.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

-

Analysis: Measure Absorbance at 570 nm.

-

Data Processing: Plot Dose-Response curves.

-

Expectation: 4-FT will show a delayed toxicity profile (requires protein synthesis). 4-CT may show acute toxicity if reactive, or lower toxicity if transport is poor due to size.

-

Visualization: Mechanism of Action Flowchart

Figure 2: Mechanistic bifurcation. 4-FT disrupts folding via translation; 4-CT acts as a chemical warhead.

Future Outlook

The divergence between 4-FT and 4-CT illustrates a fundamental principle in medicinal chemistry: Bioisosterism vs. Reactivity .

-

4-FT remains a premier tool for studying protein folding and stability. Future work involves engineering fluorinases to generate novel fluorinated polyketides.

-

4-CT , due to the lability of the C-Cl bond, serves as a template for developing covalent inhibitors. Researchers are currently exploring "cryptic halogenation"—using halogenases to install Cl as a leaving group for subsequent cyclization events in biosynthesis.

References

-

O'Hagan, D., et al. (2002). "The biosynthesis of 4-fluorothreonine in Streptomyces cattleya." Journal of the American Chemical Society. [Link]

-

Deng, H., et al. (2004). "The fluorinase from Streptomyces cattleya is also a chlorinase." ChemBioChem. [Link]

-

Vaillancourt, F. H., et al. (2005). "Nature's inventory of halogenation catalysts: oxidative strategies predominate." Chemical Reviews. [Link]

-

Bender, C. L., et al. (1999). "Pseudomonas syringae phytotoxins: mode of action, regulation, and biosynthesis by peptide and polyketide synthetases." Microbiology and Molecular Biology Reviews. [Link]

-

Blodgett, J. A., et al. (2007). "Biosynthesis of antibiotic this compound-containing peptides." Proceedings of the National Academy of Sciences. [Link]

Methodological & Application

Application Note: High-Resolution Separation of Threonine and 4-Chlorothreonine using HPLC

Abstract

This application note presents robust High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and quantification of the essential amino acid L-threonine and its halogenated analog, 4-chlorothreonine. The structural similarity of these compounds presents a significant analytical challenge, particularly in drug development and biotechnology where this compound may be used as a synthetic intermediate or incorporated into novel peptides.[1][2] Two distinct, validated protocols are detailed: a pre-column derivatization method using reversed-phase HPLC with fluorescence detection for high-sensitivity analysis, and a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry for simplified sample preparation and definitive identification. This guide provides a comprehensive framework, from fundamental separation principles to step-by-step protocols, enabling researchers to implement these methods effectively.

Introduction: The Analytical Challenge

Threonine is an essential amino acid with two chiral centers, playing a critical role in protein synthesis and metabolism.[3] Its halogenated analog, this compound, represents a class of synthetic amino acids increasingly utilized in pharmaceutical research to modulate the biological activity and structural properties of peptides.[1] The introduction of a chlorine atom can significantly alter a peptide's conformation, stability, and receptor-binding affinity.

Consequently, the ability to resolve and accurately quantify threonine and this compound is paramount for:

-

Monitoring the progress of synthetic reactions.

-

Assessing the purity of final peptide products.

-

Performing pharmacokinetic and metabolic studies.

The primary analytical challenge lies in their structural similarity. The substitution of a single hydrogen atom with a chlorine atom results in only a subtle change in physicochemical properties, demanding highly selective chromatographic methods. This document provides two powerful HPLC-based solutions to address this challenge.

Principles of Separation: Exploiting Subtle Physicochemical Differences

The successful separation of threonine and this compound hinges on exploiting the subtle physicochemical changes induced by the chlorine atom.

-

Hydrophobicity: The key difference is an increase in hydrophobicity (lipophilicity) in this compound due to the nonpolar nature of the C-Cl bond compared to the C-H bond. This property is the primary lever for separation in Reversed-Phase (RP) HPLC . In RP-HPLC, where a nonpolar stationary phase is used, the more hydrophobic this compound will interact more strongly with the column and therefore be retained longer than the more polar threonine.[4]

-

Polarity and Hydrogen Bonding: Threonine is a highly polar molecule. The introduction of chlorine slightly reduces the overall polarity. This difference in polarity is exploited in Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent.[5] Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[6] The more polar threonine partitions more strongly into this layer and is retained longer than the slightly less polar this compound.[7]

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This method offers exceptional sensitivity and is ideal for samples with low analyte concentrations. Derivatization is employed to enhance the chromatographic retention of these polar molecules on a C18 column and to introduce a fluorescent tag for sensitive detection.[8] A combination of o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to react with primary and secondary amines, respectively, ensuring both amino acids are derivatized.[8][9]

The derivatization process makes the analytes significantly more hydrophobic, allowing for excellent retention and resolution on a standard reversed-phase column.

Workflow for Pre-Column Derivatization RP-HPLC

Detailed Experimental Protocol

A. Reagents and Materials

-

Threonine and this compound standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (18.2 MΩ·cm)

-

Boric Acid

-

Sodium Hydroxide

-

o-phthalaldehyde (OPA)

-

3-mercaptopropionic acid (MPA)

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Hydrochloric Acid (HCl)

B. Preparation of Solutions

-

Mobile Phase A: Prepare 20 mM sodium acetate buffer, adjust pH to 6.8 with acetic acid. Filter through a 0.22 µm filter.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 0.1 M HCl.

-

Borate Buffer (0.4 M): Dissolve boric acid in water, adjust pH to 10.2 with concentrated sodium hydroxide.

-

OPA Reagent: Dissolve OPA in borate buffer, add MPA, and mix. This reagent is light-sensitive and should be prepared fresh.[10]

-

FMOC Reagent: Dissolve FMOC-Cl in acetonitrile. Prepare fresh daily.

C. Standard and Sample Preparation

-

Prepare individual stock solutions (1 mg/mL) of threonine and this compound in the diluent.

-

Create a mixed working standard solution by diluting the stocks to the desired concentration (e.g., 50 µmol/L) with the diluent.

-

For unknown samples, dilute them with the diluent to fall within the calibration range and filter through a 0.22 µm syringe filter.[9]

D. Automated Derivatization and HPLC Conditions The derivatization is best performed by a programmable autosampler to ensure precise timing and reproducibility.[4][11]

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Sodium Acetate, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 30% B in 15 min; 30% to 60% B in 5 min; Hold at 60% B for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 10 µL |

| Fluorescence Detector | OPA-derivatives: Ex: 340 nm, Em: 450 nm |

| FMOC-derivatives: Ex: 266 nm, Em: 305 nm (detector program switches wavelengths)[9] |

E. Expected Results A baseline separation of the derivatized amino acids is expected. Due to its increased hydrophobicity, the derivatized this compound peak will elute after the derivatized threonine peak . Method validation should be performed to determine linearity, accuracy, and precision.

Method 2: HILIC with Mass Spectrometry (MS) Detection

This method is advantageous for its simplified sample preparation, as it eliminates the need for derivatization.[12] It is particularly well-suited for complex matrices where derivatization chemistry may be inconsistent. Coupling HILIC with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for definitive peak identification based on mass-to-charge ratio (m/z).[12][13]

Workflow for HILIC-MS Direct Analysis

Detailed Experimental Protocol

A. Reagents and Materials

-

Threonine and this compound standards

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

B. Preparation of Solutions

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

C. Standard and Sample Preparation

-

Prepare individual stock solutions (1 mg/mL) of threonine and this compound in water.

-

Create a mixed working standard solution by diluting the stocks to the desired concentration (e.g., 10 µmol/L) with the sample diluent.

-

For unknown samples, dilute them with the sample diluent to fall within the calibration range and filter through a 0.22 µm syringe filter.

D. HILIC-MS Conditions

| Parameter | Setting |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Waters Xevo G2-XS Q-TOF or equivalent |

| Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B held for 1 min; 95% to 60% B in 7 min; Hold at 60% B for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 45 °C |

| Injection Vol. | 2 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 120 °C |

| Data Acquisition | MSE or Targeted MS/MS |

| Monitored Ions | Threonine: [M+H]+ m/z 120.0655 |

| This compound: [M+H]+ m/z 154.0265 (for 35Cl), 156.0236 (for 37Cl) |

E. Expected Results In HILIC mode, the elution order is reversed compared to RP-HPLC. The more polar threonine will be retained longer and elute after the less polar this compound. The mass spectrometer allows for the generation of Extracted Ion Chromatograms (EICs) for the specific m/z of each analyte, providing exceptional selectivity and eliminating matrix interferences. The characteristic isotopic pattern of chlorine (35Cl:37Cl ratio of ~3:1) for the this compound peak provides unambiguous confirmation of its identity.[14]

Method Comparison and Selection

| Feature | Method 1: RP-HPLC (Derivatization) | Method 2: HILIC-MS (Direct) |

| Principle | Hydrophobicity | Polarity (Hydrophilicity) |

| Sample Prep | More complex (derivatization required) | Simple (dilute and shoot) |

| Sensitivity | Very high (fmol range) with fluorescence | High, dependent on MS system |

| Selectivity | Good chromatographic selectivity | Exceptional (chromatography + mass) |

| Confirmation | Based on retention time only | Definitive (retention time + m/z + isotopic pattern) |

| Equipment | Standard HPLC with fluorescence detector | UPLC/HPLC coupled to a mass spectrometer |

| Best For... | High-throughput quantitative analysis of clean samples; labs without MS | Complex matrices; metabolite ID; impurity profiling; absolute confirmation |

Conclusion

The successful separation of threonine and this compound is readily achievable with carefully selected HPLC methodologies. For applications requiring high sensitivity and throughput with standard HPLC equipment, a pre-column derivatization strategy with OPA/FMOC followed by reversed-phase separation is highly effective. For applications demanding the highest selectivity, simplified sample preparation, and definitive analyte confirmation, a HILIC-MS approach provides a powerful and robust solution. The choice of method should be guided by the specific analytical requirements, sample matrix complexity, and available instrumentation.

References

-

Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. Available at: [Link]

-

HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. Available at: [Link]

-

Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(16), 4999. Available at: [Link]

-

Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]

-

Phelan, M., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. Available at: [Link]

-

Wel-Co. (2011). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. Food Science. Available at: [Link]

-

Chemistry LibreTexts. (2021). Analysis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

-

Bio-Rad. (n.d.). Anion Exchange Chromatography. Bio-Rad. Available at: [Link]

-

Wang, S., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(47), 5969-5976. Available at: [Link]

-

Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatographic Science, 49(8), 625-634. Available at: [Link]

-

Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Today. Available at: [Link]

-

Fekkes, D. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 576(1), 146-150. Available at: [Link]

-

Apostolou, C., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 516-522. Available at: [Link]

-

D'Angelo, I., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(19), 6649. Available at: [Link]

-

Varesio, E., et al. (1995). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. Analytical Chemistry, 67(2), 390-398. Available at: [Link]

-

D'Angelo, I., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. Available at: [Link]

Sources

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]

- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 9. jasco-global.com [jasco-global.com]

- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axionlabs.com [axionlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. hplc.eu [hplc.eu]

- 14. Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Chlorothreonine as a Mechanistic Probe for Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

Introduction: Illuminating the Catalytic Heart of PLP-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is one of nature's most versatile cofactors, enabling a vast array of biochemical transformations critical for life.[1][2][3] Enzymes dependent on PLP catalyze reactions essential to amino acid metabolism, including transamination, decarboxylation, racemization, and various elimination and replacement reactions.[4][5][6] Given their central role in cellular processes, these enzymes are significant targets for drug discovery and are of profound interest in biocatalysis.[7][8][9]

Understanding the intricate catalytic mechanisms of these enzymes requires specialized tools. A mechanistic probe is a molecule designed to interact with an enzyme in a way that reveals details about its catalytic cycle. An ideal probe often acts as a substrate but is diverted down a pathway that leads to a detectable event, such as the generation of a unique spectroscopic signal or the irreversible inactivation of the enzyme. 4-Chloro-L-threonine is one such elegant tool—a substrate analog that hijacks the catalytic machinery of certain PLP-dependent enzymes, leading to their specific and irreversible inactivation.[7][10] This process, known as mechanism-based inactivation or "suicide inhibition," provides a powerful method for identifying and characterizing PLP enzyme function.

This guide provides a comprehensive overview of the theory, application, and detailed protocols for using 4-chlorothreonine as a mechanistic probe, tailored for researchers in enzymology, chemical biology, and drug development.

Section 1: The Mechanism of Inactivation by this compound

The efficacy of this compound as a mechanistic probe is rooted in the canonical retro-aldol cleavage reaction catalyzed by enzymes such as serine hydroxymethyltransferase (SHMT) and threonine aldolases.[10][11][12][13] These enzymes normally cleave β-hydroxy-α-amino acids into glycine and an aldehyde.

The process unfolds in a series of well-defined steps:

-

External Aldimine Formation: Like the natural substrate (L-threonine), 4-chloro-L-threonine enters the active site. Its amino group displaces the ε-amino group of a catalytic lysine residue that forms an internal aldimine (Schiff base) with the PLP cofactor. This transaldimination reaction results in the formation of a new external aldimine between this compound and PLP.[4][14]

-

Catalytic Cleavage (The "Suicide" Step): The enzyme's catalytic machinery proceeds with the retro-aldol cleavage of the Cα-Cβ bond of the bound this compound. This is the crucial step where the reaction deviates from the normal catalytic cycle. The cleavage releases two products: glycine and the highly electrophilic and reactive molecule, chloroacetaldehyde.[10]

-

Irreversible Inactivation: Chloroacetaldehyde, now generated directly within the confines of the active site, does not diffuse away. Instead, its high reactivity and proximity to active site nucleophiles (such as the catalytic lysine itself or a nearby cysteine or histidine) lead to rapid covalent modification (alkylation) of the enzyme.[10] This covalent adduct formation results in the irreversible inactivation of the enzyme.

The entire process is a testament to catalytic specificity; the enzyme is "tricked" into synthesizing its own inactivator. This mechanism-based inactivation is characterized by its time- and concentration-dependence and exhibits saturation kinetics, as the probe must first bind to the active site like a true substrate.[10]

Caption: Mechanism of this compound-mediated enzyme inactivation.

Section 2: Core Applications and Experimental Design

The unique properties of this compound make it a versatile tool for several key applications:

-

Identification of Novel PLP-dependent Aldolases: Screening compound libraries or cell lysates with this compound can identify enzymes susceptible to this mode of inactivation, pointing to potential β-hydroxy amino acid aldolase activity.

-

Active Site Titration: Under specific conditions, the 1:1 stoichiometry of inactivation can be used to determine the concentration of active enzyme in a sample.

-

Probing Substrate Specificity: The efficiency of inactivation can provide insights into how modifications on the substrate's side chain are tolerated by the enzyme's active site.

-

Lead Compound for Drug Development: As PLP-dependent enzymes can be targets in infectious diseases and cancer, derivatives of this compound can serve as a starting point for developing potent and specific inhibitors.[7][10]

A typical investigation involves a series of logical, self-validating experiments. The general workflow is designed to first confirm inactivation, then quantify its kinetics, and finally, prove its specificity to the enzyme's active site.

Caption: Experimental workflow for validating mechanism-based inactivation.

Section 3: Detailed Experimental Protocols

Note: These protocols are generalized. Optimal buffer conditions, pH, and temperature should be determined empirically for the specific enzyme under investigation.[15] Ensure all reagents are of high purity.

Protocol 1: Time-Dependent Inactivation Assay

Objective: To determine if this compound causes a time-dependent loss of enzyme activity.

Materials:

-

Purified PLP-dependent enzyme of interest.

-

4-chloro-L-threonine (stock solution in appropriate buffer, e.g., 100 mM).

-

Enzyme reaction buffer (e.g., 50 mM HEPES, pH 7.5).

-

Substrate for the enzyme's activity assay.

-

Reagents for the specific activity assay (e.g., a coupled enzyme system for spectrophotometric detection[16]).

Procedure:

-

Enzyme Preparation: Prepare a solution of the enzyme in the reaction buffer to a final concentration suitable for the activity assay (e.g., 0.1 - 1 µM). Equilibrate the solution at the desired reaction temperature (e.g., 25°C or 37°C).

-

Initiate Inactivation: Start the reaction by adding a fixed concentration of this compound to the enzyme solution (e.g., 100 µM final concentration). Mix gently and start a timer immediately. A control reaction containing the enzyme and buffer (without the inactivator) should be run in parallel.

-

Time-Course Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 10 µL) from both the inactivation reaction and the control reaction.

-

Measure Residual Activity: Immediately dilute the aliquot into the activity assay mixture. The dilution factor should be large (e.g., 100-fold) to effectively stop the inactivation reaction by diluting the inactivator. Measure the initial rate of the enzymatic reaction.

-

Data Analysis: For each time point, calculate the percent residual activity relative to the t=0 time point or the parallel control. Plot the natural logarithm (ln) of the percent residual activity versus time. A linear plot is indicative of a pseudo-first-order inactivation process. The negative slope of this line represents the observed rate of inactivation (k_obs).

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

Objective: To quantify the kinetic parameters of inactivation: k_inact (the maximal rate of inactivation) and K_I (the concentration of inactivator that gives half-maximal inactivation rate).

Procedure:

-

Set up Multiple Reactions: Repeat the Time-Dependent Inactivation Assay (Protocol 1) using a range of different this compound concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x the expected K_I).

-

Determine k_obs for Each Concentration: For each concentration of this compound, determine the k_obs from the slope of the ln(% residual activity) vs. time plot.

-

Data Analysis: The relationship between k_obs and the inactivator concentration [I] follows the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) Plot k_obs versus the concentration of this compound, [I]. Fit the data to this hyperbolic equation using non-linear regression software to determine the values for k_inact and K_I. Alternatively, a double reciprocal plot (1/k_obs vs. 1/[I]) can be used for a linear representation (Katchalsky-Kornberg plot).

Table 1: Example Data for Kinetic Parameter Determination

| [this compound] (µM) | k_obs (min⁻¹) | 1 / [I] (µM⁻¹) | 1 / k_obs (min) |

| 10 | 0.045 | 0.100 | 22.22 |

| 25 | 0.096 | 0.040 | 10.42 |

| 50 | 0.150 | 0.020 | 6.67 |

| 100 | 0.214 | 0.010 | 4.67 |

| 250 | 0.288 | 0.004 | 3.47 |

| 500 | 0.321 | 0.002 | 3.12 |

Fitting this data would yield k_inact ≈ 0.4 min⁻¹ and K_I ≈ 85 µM.

Protocol 3: Substrate Protection Assay

Objective: To verify that inactivation occurs at the enzyme's active site.

Procedure:

-

Set up Protection Reaction: Prepare two identical enzyme solutions. To one, add a saturating concentration of the enzyme's natural substrate (e.g., L-serine or L-threonine, typically 5-10 times its K_m). To the other, add an equivalent volume of buffer. Incubate for 5-10 minutes to ensure substrate binding.

-

Initiate Inactivation: Add the same concentration of this compound to both tubes (a concentration that gives a measurable inactivation rate, e.g., 2x K_I).

-

Monitor Inactivation: Determine the k_obs for both the protected and unprotected reactions as described in Protocol 1.

-

Data Analysis: Compare the k_obs values. A significant decrease in the rate of inactivation in the presence of the natural substrate confirms that this compound acts competitively at the active site, which is a hallmark of a true mechanism-based inactivator.[10]

Section 4: Data Interpretation and Troubleshooting

-

Linearity in ln(Activity) vs. Time Plot: A linear plot confirms pseudo-first-order kinetics, which is expected for mechanism-based inactivation where the inactivator concentration is much greater than the enzyme concentration. Non-linearity may suggest a more complex mechanism or instability of the enzyme or inactivator.

-

Hyperbolic k_obs vs. [I] Plot: Saturation of the inactivation rate at high concentrations of this compound is critical evidence. It demonstrates that the inactivator must first form a reversible enzyme-inactivator complex (E•I) before the inactivation step, just like a substrate.[10] If the plot is linear and does not saturate, it may indicate non-specific covalent modification, not mechanism-based inactivation.

-

No Inactivation Observed:

-

Confirm the enzyme is active and stable under the assay conditions.

-

Verify the integrity and concentration of the this compound stock solution.

-

The enzyme may not recognize this compound as a substrate. Consider testing a different PLP-dependent enzyme.

-

-

Substrate Does Not Protect: This result suggests that inactivation may be occurring at a site other than the catalytic active site, meaning this compound is not acting as a true mechanism-based probe for this particular enzyme.

Conclusion

4-Chloro-L-threonine is a powerful and elegant mechanistic probe that leverages the catalytic power of specific PLP-dependent enzymes against themselves. By undergoing an enzyme-catalyzed retro-aldol reaction to generate a reactive alkylating agent, it provides a definitive method for identifying and kinetically characterizing enzymes like serine hydroxymethyltransferase and threonine aldolases. The protocols outlined here provide a robust framework for researchers to employ this tool, enabling deeper insights into enzyme mechanisms and facilitating the development of novel enzyme inhibitors for therapeutic applications.

References

-

Karsten, W. E. (1954). ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE. Journal of General Physiology. Available at: [Link]

-

Garrido-Franco, M. (2018). Molecular Basis of E. coli L-Threonine Aldolase Catalytic Inactivation at Low pH. PMC. Available at: [Link]

-

Gogarnoiu, A., et al. (2021). l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. PMC. Available at: [Link]

-

Fesko, K., et al. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Di Salvo, M. L., et al. (2014). ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. PMC. Available at: [Link]

-

Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry. Available at: [Link]

-

Contestabile, R., et al. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut. Available at: [Link]

-

Eliot, A. C., & Kirsch, J. (2003). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry. Available at: [Link]

-

Delle Fratte, S., et al. (1995). This compound is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase. The Journal of Biological Chemistry. Available at: [Link]

-

Sieber, S. A., et al. (2021). Tailored Pyridoxal Probes Unravel Novel Cofactor-Dependent Targets and Antibiotic Hits in Critical Bacterial Pathogens. Angewandte Chemie International Edition. Available at: [Link]

-

Ida, T., et al. (2023). Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]

-

Ealick, S. E., et al. (2008). Mechanistic studies on pyridoxal phosphate synthase: the reaction pathway leading to a chromophoric intermediate. Biochemistry. Available at: [Link]

-

Li, T., et al. (2020). Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. Methods in Enzymology. Available at: [Link]

-

Hayashi, H., et al. (2003). Product-assisted Catalysis as the Basis of the Reaction Specificity of Threonine Synthase. Journal of Biological Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5460796, 4-chloro-L-threonine. PubChem. Available at: [Link]

-

Zhu, D., et al. (2018). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. Green Chemistry. Available at: [Link]

-

Fesko, K., & Breinbauer, R. (2015). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology. Available at: [Link]

-

Richard, J. P., et al. (2010). The PLP cofactor: Lessons from studies on model reactions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

-

Toney, M. D. (2011). Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

-

Labroli, M., et al. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural Product Reports. Available at: [Link]

-

Bifulco, M., et al. (2019). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Journal of Biological Chemistry. Available at: [Link]

-

Liang, K., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences. Available at: [Link]

-

Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

-

Wolthers, K. R., & sanded, I. (2009). Mechanism of reaction between PLP and the active site K229. A) A scheme... ResearchGate. Available at: [Link]

-

Franz, S. E., & Stewart, J. D. (2018). Progress in using threonine aldolases for preparative synthesis. Journal of Biotechnology. Available at: [Link]

-

Cadic, E., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Molecules. Available at: [Link]

-

Percudani, R., & Peracchi, A. (2003). A genomic overview of pyridoxal-phosphate-dependent enzymes. EMBO Reports. Available at: [Link]

-

Lheureux, D., et al. (1995). Mechanisms of the inhibition of human erythrocyte pyridoxal kinase by drugs. Biochemical Pharmacology. Available at: [Link]

-

Nurcholis, I., & Ja'far, M. A. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics. Available at: [Link]

-

Goode, A., et al. (2022). Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers in Molecular Biosciences. Available at: [Link]

-

Rubini, P., & Holliday, G. L. (2010). Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase. Journal of the American Chemical Society. Available at: [Link]

-

Unknown. (n.d.). Lecture Inhibition of Amino Acid Synthesis. University of Tennessee. Available at: [Link]

-

Reddy, K. S., & Reddy, Y. V. (2009). l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. ResearchGate. Available at: [Link]

-

Brinkmann-Chen, S., et al. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Nature Communications. Available at: [Link]

-

Offenzeller, M., et al. (1993). Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques. ResearchGate. Available at: [Link]

Sources

- 1. Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 6. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-institut.de [beilstein-institut.de]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Basis of E. coli L-Threonine Aldolase Catalytic Inactivation at Low pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions [frontiersin.org]

- 13. ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-Chlorothreonine in Aqueous Solutions

Welcome to the technical support center for handling 4-chlorothreonine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable but sensitive compound in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate the primary challenge associated with this compound: its susceptibility to retro-aldol cleavage in aqueous environments. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your experiments.

Troubleshooting and FAQs

This section directly addresses common issues and questions that arise when working with this compound solutions.

Question 1: My this compound solution is showing unexpected degradation over a short period. How can I confirm if retro-aldol cleavage is the cause?

Answer: The primary degradation pathway for this compound in aqueous solution is retro-aldol cleavage, which results in the formation of glycine and chloroacetaldehyde.[1] To confirm this, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the this compound peak and the appearance of a glycine peak.[2][3] Comparing the chromatograms of your aged solution to a freshly prepared standard of this compound and a glycine standard will provide definitive evidence.

Question 2: What is the most critical factor to control to prevent the degradation of this compound?

Answer: The pH of the aqueous solution is the most critical factor influencing the stability of this compound.[4][5][6] Retro-aldol cleavage is typically base-catalyzed, meaning that neutral to alkaline pH conditions will significantly accelerate the degradation process.[7] Therefore, maintaining a controlled, acidic pH is the primary strategy for stabilization.

Question 3: I am observing variability in my experimental results using this compound. Could solution instability be the culprit?

Answer: Absolutely. If your this compound solution is degrading, the actual concentration of the active compound is decreasing over time. This will lead to non-reproducible results, particularly in kinetic studies or dose-response experiments. It is crucial to ensure the stability of your stock and working solutions throughout the duration of your experiments.

Question 4: Are there any visual indicators of this compound degradation?

Answer: Unfortunately, there are typically no obvious visual indicators like color change or precipitation associated with retro-aldol cleavage of this compound in a clear aqueous solution. The degradation occurs at a molecular level, making analytical monitoring essential.

Question 5: Can I store this compound solutions, and if so, under what conditions?

Answer: Long-term storage of this compound in aqueous solution is generally not recommended due to its inherent instability. However, for short-term storage (i.e., over the course of a multi-day experiment), it is imperative to store the solution at a low temperature (2-8°C) and in a buffered solution at an acidic pH (ideally pH 3-5). For long-term storage, it is best to keep the compound in its solid, powdered form.[8]

Core Concepts: The "Why" Behind the Protocol

Understanding the underlying chemical mechanism of degradation is paramount to effectively preventing it. This section delves into the causality behind the experimental choices for stabilizing this compound.

The Mechanism of Retro-Aldol Cleavage

Retro-aldol cleavage is the reverse of an aldol condensation.[7][9] In the context of this compound, a β-hydroxy-α-amino acid, the reaction involves the breaking of the carbon-carbon bond between the α and β carbons.[10] This process is significantly accelerated under basic conditions, where a hydroxide ion can deprotonate the hydroxyl group, initiating the cleavage.[7] The reaction yields glycine and chloroacetaldehyde.[1]

Caption: Mechanism of base-catalyzed retro-aldol cleavage of this compound.

The Critical Role of pH

The stability of amino acids in aqueous solution is highly dependent on pH.[5][11] For this compound, maintaining an acidic pH (below its isoelectric point) is crucial for several reasons:

-

Protonation of the Amine Group: At acidic pH, the α-amino group is protonated (-NH3+). This positive charge withdraws electron density from the rest of the molecule, which helps to stabilize the Cα-Cβ bond.

-

Minimizing Base Catalysis: By keeping the concentration of hydroxide ions low, the primary catalyst for the retro-aldol reaction is effectively neutralized.[7]

The following diagram illustrates the logical flow for troubleshooting this compound instability.

Caption: Troubleshooting flowchart for this compound solution instability.

Validated Protocols for Stabilization

To ensure the integrity of your experiments, it is essential to follow validated protocols for the preparation and handling of this compound solutions.

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a citrate-phosphate buffer at pH 4.0.

Materials:

-

This compound hydrochloride

-

Citric acid monohydrate

-

Dibasic sodium phosphate

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Buffer Preparation (0.1 M Citrate-Phosphate Buffer, pH 4.0):

-

Prepare a 0.1 M solution of citric acid monohydrate in high-purity water.

-

Prepare a 0.2 M solution of dibasic sodium phosphate in high-purity water.

-

To approximately 800 mL of the 0.1 M citric acid solution, slowly add the 0.2 M dibasic sodium phosphate solution while monitoring the pH with a calibrated pH meter.

-

Continue adding the dibasic sodium phosphate solution until the pH of the buffer reaches 4.0.

-

Bring the final volume to 1 L with high-purity water.

-

-

This compound Stock Solution (10 mM):

-

Accurately weigh the required amount of this compound hydrochloride to prepare the desired volume of a 10 mM solution.

-

Dissolve the this compound hydrochloride in the prepared 0.1 M citrate-phosphate buffer (pH 4.0).

-

Gently mix the solution until the solid is completely dissolved. Avoid vigorous vortexing to minimize shear stress.

-

Sterile-filter the solution through a 0.22 µm filter into a sterile container.

-

Store the stock solution at 2-8°C and protect it from light. It is recommended to use this solution within 48-72 hours.

-

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of your this compound solution over time.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient will need to be optimized for your specific system, but a starting point could be a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare your this compound solution according to Protocol 1.

-

Immediately after preparation (t=0), inject a sample onto the HPLC system to obtain an initial chromatogram.

-

Store the solution under your desired conditions (e.g., 2-8°C or room temperature).

-

At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject another sample onto the HPLC.

-

Compare the peak area of the this compound peak at each time point to the initial peak area at t=0. A decrease in the peak area indicates degradation.

Data Summary: pH and Temperature Effects on Stability

The following table summarizes the expected stability of this compound under different conditions. These are general guidelines, and empirical testing is always recommended.

| pH | Temperature | Expected Stability | Primary Degradation Pathway |

| 3-5 | 2-8°C | High (Recommended for short-term storage) | Minimal retro-aldol cleavage |

| 3-5 | Room Temp | Moderate | Slow retro-aldol cleavage |

| 6-7 | 2-8°C | Low | Moderate retro-aldol cleavage |

| 6-7 | Room Temp | Very Low | Rapid retro-aldol cleavage |

| >7 | Any | Extremely Low (Avoid) | Very rapid retro-aldol cleavage |

By implementing these strategies and protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

-

Ulevitch, R. J., & Walsh, C. (1995). This compound is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase. Journal of Biological Chemistry, 270(30), 17791-17798. [Link]

-

D'Addario, V., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13263–13273. [Link]

-

Broca, C., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(11), 1735-1740. [Link]

-

Chemistry LibreTexts. (2022). 12.4: Aldol Addition. [Link]

-

ResearchGate. (n.d.). The proposed mechanism of retro-aldol cleavage of β-hydroxy-α-amino.... [Link]

-

Fesko, K., & Gruber-Khadjawi, M. (2013). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Microbiology, 4, 146. [Link]

-

Yoshioka, S., & Aso, Y. (2014). Stabilization of therapeutic proteins in aqueous solutions and freeze-dried solids: an overview. Methods in Molecular Biology, 1129, 435-441. [Link]

-

Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. [Link]

-

Ma, L., et al. (2020). Defluorination of 4-fluorothreonine by threonine deaminase. Organic & Biomolecular Chemistry, 18(30), 5831-5835. [Link]

-

Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

-

ResearchGate. (n.d.). Pathways for l-threonine degradation. [Link]

-

Ramesh Kumar, G., et al. (2006). Influence of Isoelectric pH on the Growth Linear and Nonlinear Optical and Dielectric Properties of l-Threonine Single Crystals. Crystal Growth & Design, 6(6), 1308-1311. [Link]

-

Chaume, G., et al. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry, 13, 2806-2814. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics, 78(12), 2699-2706. [Link]

-

D'Addario, V., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13263–13273. [Link]

-

Wikipedia. (n.d.). Aldol reaction. [Link]

-

Singh, S., & Singh, J. (2006). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 68(2), 153. [Link]

-

ResearchGate. (n.d.). Three main pathways for threonine degradation. [Link]

-

Villalva-Calderón, A., et al. (2021). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 26(24), 7701. [Link]

-

Sauvaire, Y., et al. (1996). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. British Journal of Pharmacology, 119(2), 249-254. [Link]

-

Jafari, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Journal of Pharmaceutical Sciences, 111(11), 2955-2969. [Link]

-

Tanaka, F., & Barbas, C. F. (2004). Varying the Directionality of Protein Catalysts for Aldol and Retro-aldol Reactions. Chemistry – A European Journal, 10(2), 432-440. [Link]

-

Ebrahimi, S. S., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Research Journal of Pharmacognosy, 1(1), 1-6. [Link]

-

Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(1), 131-140. [Link]

-

Parmar, P., & D'Souza, G. G. M. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 624. [Link]

-

Bhangare, D., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of Analytical Science and Technology, 13(1), 1-13. [Link]

-

ResearchGate. (n.d.). Retro-aldol and aldol reactions catalyzed by L-threonine aldolases. [Link]

-

Newman, E. B., & Kapoor, V. (1976). Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase. Biochimica et Biophysica Acta, 428(2), 439-451. [Link]

-

Wiley Analytical Science. (n.d.). Home. [Link]

-

Houk, K. N., et al. (2012). Evaluation of Retro-Aldol vs Retro-Carbonyl-Ene Mechanistic Pathways in a Complexity-Generating C–C Bond Fragmentation. The Journal of Organic Chemistry, 77(17), 7624-7629. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. [Link]

-